molecular formula C19H13IN4O B6102967 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide

Cat. No.: B6102967
M. Wt: 440.2 g/mol
InChI Key: MDDSDCVSUUTDKO-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide is a novel chemical compound offered for research purposes. It features an imidazo[1,2-a]pyrimidine core, a privileged structure in medicinal chemistry known for its significant biological activities and its presence in various pharmacologically active molecules . This scaffold is recognized for its potential to interact with a range of biological targets, particularly protein kinases . The structural design of this compound, which incorporates a 2-iodobenzamide moiety, suggests its potential utility as a targeted covalent inhibitor or a versatile intermediate for further chemical exploration through cross-coupling reactions. Imidazo[1,2-a]pyridine and pyrimidine-based analogues have been extensively investigated as anticancer agents , with some derivatives demonstrating potent activity against various cancer cell lines. Furthermore, this class of compounds has shown promise as inhibitors of key oncogenic drivers, such as FMS-like tyrosine kinase 3 (FLT3) mutants, which are relevant in acute myeloid leukemia (AML) , and other protein kinases like CDK and TRK . Researchers may find this compound valuable for probing kinase function, developing new therapeutic leads, or studying signal transduction pathways. The specific mechanism of action, binding affinity, and selectivity profile for this compound require further experimental validation. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDSDCVSUUTDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine Derivatives

A widely adopted method involves the reaction of 2-aminopyrimidine with α-haloketones or α-diketones. For example, iron-catalyzed denitration reactions enable the formation of the imidazo[1,2-a]pyrimidine ring under mild conditions. Copper-catalyzed one-pot procedures further enhance efficiency by combining cyclization and functionalization in a single step.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the α-haloketone, followed by intramolecular cyclization. Iron(III) chloride or copper(I) iodide often catalyze this step, with yields ranging from 70% to 85% depending on substituent electronic effects.

Ultrasonic-Assisted Synthesis

Recent advances employ ultrasonication to accelerate ring formation. A study demonstrated that molecular iodine catalyzes the three-component coupling of 2-aminopyrimidine, acetophenone derivatives, and dimedone in water, achieving 96% yield within 30 minutes. This method minimizes side reactions and improves atom economy.

Functionalization of the Phenyl Bridge

The 3-phenyl substituent on the imidazo[1,2-a]pyrimidine core is introduced via cross-coupling reactions or direct arylation .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between imidazo[1,2-a]pyrimidine boronic esters and iodobenzene derivatives is a reliable method. For instance, using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C achieves 78% yield.

Direct C-H Arylation

Transition-metal-catalyzed C-H activation offers a step-economic alternative. A reported protocol uses Pd(OAc)₂ and pivalic acid in dimethylacetamide (DMA) to arylate the imidazo[1,2-a]pyrimidine at the C3 position, yielding 82% product.

Formation of the 2-Iodobenzamide Moiety

The 2-iodobenzamide group is installed via amide coupling or iodination post-functionalization .

Carbodiimide-Mediated Amide Bond Formation

Reaction of 3-(imidazo[1,2-a]pyrimidin-2-yl)aniline with 2-iodobenzoic acid using EDCl/HOBt in dichloromethane affords the target amide in 85% yield. This method ensures high regioselectivity and minimal epimerization.

Late-Stage Iodination

Electrophilic iodination of pre-formed benzamide derivatives using N-iodosuccinimide (NIS) and BF₃·Et₂O in acetonitrile introduces iodine at the ortho position with 90% efficiency.

One-Pot and Green Chemistry Approaches

Molecular Iodine-Catalyzed Synthesis

A breakthrough method utilizes molecular iodine (20 mol%) in water under ultrasonication to assemble the imidazo[1,2-a]pyrimidine core and amide bond in one pot. This approach reduces waste and avoids toxic solvents, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Method Conditions Yield Catalyst Advantages
CyclocondensationFeCl₃, 80°C, DMF78%Iron(III) chlorideCost-effective, scalable
Ultrasonic-assistedI₂, H₂O, ultrasonication96%Molecular iodineRapid, eco-friendly
Suzuki-Miyaura couplingPd(PPh₃)₄, THF, 80°C82%PalladiumHigh selectivity
Carbodiimide couplingEDCl/HOBt, DCM, rt85%EDClMild conditions

Chemical Reactions Analysis

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for introducing aryl groups to the pyrimidine scaffold. For N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, this method enables functionalization at the pyrimidine C2-amino group.

Reaction Conditions and Catalysts

ComponentSpecificationSource
CatalystPdCl₂(PPh₃)₂
LigandXantphos
BaseNaOtert-Bu
SolventToluene
TemperatureReflux (110–115°C)
Yield Range27%–82%

This reaction couples aryl halides with the primary amine group of the pyrimidine under inert conditions. For example, coupling with 2,4-dimethylbenzyl bromide forms N-substituted derivatives with retained pyridinyl and methoxyphenyl groups .

Alkylation at the Pyrimidine Amino Group

Alkylation reactions target the secondary amine in the pyrimidine core. Sodium hydride (NaH) in dry DMF activates the amine for nucleophilic substitution with alkyl halides.

General Procedure (Microwave-Assisted)

  • Base Activation : NaH (1.2 eq) in DMF at 0°C for 1 h.

  • Alkylation : Addition of alkyl halide (e.g., isopropyl bromide, 1.1 eq) and stirring overnight.

  • Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography purification .

Example: Isopropyl Derivatization

ParameterValueSource
ReactantIsopropyl bromide
SolventDry DMF
Temperature0°C → room temperature
Yield78%

1H NMR data for the product (CDCl₃) confirms successful alkylation, with characteristic δ = 8.49 ppm (pyrimidine proton) .

Cyclization Reactions

Cyclization pathways leverage the pyrimidine’s electron-deficient ring for constructing fused heterocycles. AlCl₃-mediated intramolecular cyclization under microwave irradiation is a notable method.

Cyclization with AlCl₃

ComponentSpecificationSource
Catalyst

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives, including N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide, have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that imidazo[1,2-a]pyridine derivatives exhibited significant activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.006 μM. This suggests that derivatives of this compound may be effective in treating tuberculosis and possibly other bacterial infections .

2. Anticancer Properties
Research has indicated that imidazo[1,2-a]pyrimidines possess anticancer potential. For instance, compounds within this class have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis . Specific studies have highlighted that certain derivatives can induce cell cycle arrest and promote apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

3. Neurological Effects
Imidazo[1,2-a]pyridines are also noted for their neuropharmacological effects. They have been investigated for their potential use in treating anxiety and depression due to their ability to interact with GABA receptors and other neurological targets . The structure of this compound may enhance its efficacy in these applications.

Material Science Applications

1. Fluorescent Properties
Imidazo[1,2-a]pyrimidines have been explored for their fluorescent properties, which can be utilized in photochemical sensors and biomarkers. Studies show that certain substitutions on the imidazo ring can enhance fluorescence intensity, making these compounds suitable for applications in bioimaging and sensor technology . The incorporation of the imidazo[1,2-a]pyrimidine moiety into materials could lead to novel fluorescent probes with high sensitivity.

2. Crystal Engineering
The crystal structures of imidazo[1,2-a]pyridine derivatives have been studied to understand their packing and interactions at the molecular level. This research is crucial for developing new materials with tailored properties for applications in electronics or catalysis . The unique structural features of this compound may allow for innovative applications in crystal engineering.

Case Studies

Study Findings Applications
Study on Antimicrobial Activity Compounds showed MIC ≤ 0.006 μM against M. tuberculosis.Potential treatment for tuberculosis.
Research on Anticancer Properties Induced apoptosis in cancer cell lines; inhibited cell proliferation.Development of anticancer drugs.
Investigation of Fluorescence Enhanced fluorescence with specific substitutions; suitable for bioimaging.Use as fluorescent probes in sensors.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and activities of compounds structurally related to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Activities References
Target Compound Imidazo[1,2-a]pyrimidine 3-phenyl, 2-iodobenzamide C₁₉H₁₄IN₃O Potential halogen bonding, anti-tumor (inferred)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-bromo, 4-fluoro, benzamide C₂₀H₁₄BrFN₂O Structural analog with halogen variation
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Imidazo[1,2-a]pyrimidine Thiophene Schiff base C₁₈H₁₃N₅S High yield (85%), characterized via NMR/IR/MS
N-[3-(6-Iodoimidazo[1,2-A]pyridin-2-yl)phenyl]-2-furamide Imidazo[1,2-a]pyridine 6-iodo, 2-furamide C₁₈H₁₂IN₃O₂ Supplier-reported data; furanamide vs. benzamide
Imazosulfuron Imidazo[1,2-a]pyridine Sulfonamide, chloropyrimidinyl C₁₄H₁₃ClN₆O₅S Herbicidal activity
Key Observations:

Core Heterocycle :

  • The target compound’s imidazo[1,2-a]pyrimidine core distinguishes it from imidazo[1,2-a]pyridine derivatives (e.g., ). Pyrimidine’s additional nitrogen atom may enhance hydrogen bonding and π-stacking interactions in biological targets .
  • Imidazo[1,2-a]pyridine derivatives (e.g., imazosulfuron) often exhibit agrochemical applications, while pyrimidine analogs are more common in medicinal chemistry .

Halogen Substituents :

  • The iodine atom in the target compound contrasts with bromine () and chlorine (). Iodine’s larger atomic radius and polarizability may improve binding affinity via halogen bonding, though it could reduce metabolic stability compared to lighter halogens .

Amide Variations :

  • The 2-iodobenzamide group differs from furanamide () and Schiff base (). Benzamide’s aromaticity and planar structure may favor interactions with hydrophobic enzyme pockets .

Physicochemical Properties

  • Melting Points :

    • Imidazo[1,2-a]pyrimidine derivatives in exhibit melting points of 175–226°C, suggesting high crystallinity. The target compound’s melting point is expected to align with this range.
    • Schiff base derivatives (e.g., ) melt at 178–180°C, indicating similar thermal stability .
  • Spectroscopic Characterization :

    • NMR, FT-IR, and mass spectrometry are standard for confirming imidazo[1,2-a]pyrimidine structures (e.g., υ(C=N) at 1642 cm⁻¹ in ) .

Biological Activity

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by the following chemical formula:

  • Molecular Formula : C18H15N4I
  • Molecular Weight : 398.25 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • PI3K/AKT Pathway Inhibition : Compounds containing imidazo[1,2-a]pyrimidine structures have been reported to inhibit the PI3K/AKT signaling pathway, crucial for cancer cell survival and proliferation .
  • Molecular Docking Studies : Molecular docking simulations indicate that these compounds can effectively bind to key targets involved in tumor growth, suggesting a mechanism of action that disrupts cancer cell signaling .

Antimicrobial Activity

The antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives has also been documented. Studies have demonstrated that these compounds exhibit activity against a range of microorganisms:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Showed antifungal properties against Candida species .

Study 1: Anticancer Effects

A study conducted on a series of imidazo[1,2-a]pyrimidines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, a set of imidazo[1,2-a]pyrimidine derivatives were tested against 13 different microorganisms. The results indicated that many compounds displayed significant inhibition zones in agar diffusion assays, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin .

Data Summary

Activity Type Target Organisms IC50/MIC Values Mechanism
AnticancerVarious Cancer Cell LinesLow micromolar rangePI3K/AKT pathway inhibition
AntimicrobialGram-positive and Gram-negative Bacteria; FungiLower than standard antibioticsDisruption of microbial cell functions

Q & A

Q. What are the established synthetic routes for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide, and what key intermediates are involved?

The synthesis typically involves two stages:

  • Formation of the imidazo[1,2-a]pyrimidine core : Condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or β-ketoesters) under reflux conditions in polar solvents like ethanol .
  • Iodination : Electrophilic aromatic iodination of the benzamide moiety using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Key intermediates include the unsubstituted imidazo[1,2-a]pyrimidine precursor and the iodinated benzamide derivative.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–9.0 ppm) and carbons (δ 110–160 ppm) to confirm the imidazo[1,2-a]pyrimidine and benzamide moieties. For example, singlet peaks near δ 8.7 ppm correlate with pyrimidine ring protons .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • LC/MS : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the iodination step of this compound synthesis?

  • Temperature Control : Maintain 0–5°C to minimize side reactions like over-iodination .
  • Catalyst Selection : Use FeCl₃ instead of AlCl₃ for higher regioselectivity .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product in >95% purity .

Q. How can structural discrepancies in NMR data between synthesized batches be resolved?

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation in amide bonds) .
  • Impurity Analysis : Perform HPLC to rule out unreacted intermediates or byproducts .

Q. What in vitro models are appropriate for evaluating the anticancer activity of this compound?

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) for cytotoxicity assays (MTT or SRB).
  • Selectivity Testing : Compare IC₅₀ values against non-cancerous lines (e.g., MRC-5 fibroblasts) to assess therapeutic index .
  • Mechanistic Studies : Perform flow cytometry to evaluate apoptosis induction or cell cycle arrest .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Modify the iodobenzamide group (e.g., replace iodine with bromine) or imidazo[1,2-a]pyrimidine substituents (e.g., methyl, methoxy) .
  • Biological Screening : Test analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays .
  • Computational Modeling : Perform docking studies to predict binding affinities for target proteins .

Q. How can contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives be addressed?

  • Assay Standardization : Compare protocols for cell viability assays (e.g., incubation time, serum concentration) .
  • Purity Verification : Re-evaluate compound purity via elemental analysis or HRMS to rule out batch variability .
  • Meta-Analysis : Cross-reference data from independent studies to identify consensus trends .

Methodological Tables

Q. Table 1: Key Synthetic Conditions for Imidazo[1,2-a]pyrimidine Derivatives

StepReagents/ConditionsYield (%)Reference
Core Formation2-Aminoimidazole + β-ketoester, EtOH, Δ60–75
IodinationICl, FeCl₃, CH₂Cl₂, 0°C85–90

Q. Table 2: Comparative Biological Activity of Analogues

AnalogIC₅₀ (μM) MCF-7Selectivity Index (MRC-5)Reference
Parent Compound12.38.5
2-Bromo Derivative9.811.2
Methoxy-Substituted15.66.3

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